[4-(1-Adamantyl)-2-nitrophenyl]methylamine
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Overview
Description
[4-(1-Adamantyl)-2-nitrophenyl]methylamine is a chemical compound that features a unique structure combining an adamantane moiety with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reducing agents such as borane-tetrahydrofuran complex and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of [4-(1-Adamantyl)-2-nitrophenyl]methylamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Adamantyl)-2-nitrophenyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The adamantane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as borane-tetrahydrofuran complex or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[4-(1-Adamantyl)-2-nitrophenyl]methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(1-Adamantyl)-2-nitrophenyl]methylamine involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. The nitrophenyl group can participate in various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
Uniqueness
[4-(1-Adamantyl)-2-nitrophenyl]methylamine stands out due to its unique combination of the adamantane and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(1-adamantyl)-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-15-3-2-14(7-16(15)19(20)21)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,18H,4-6,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTHEDXWJYYYMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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